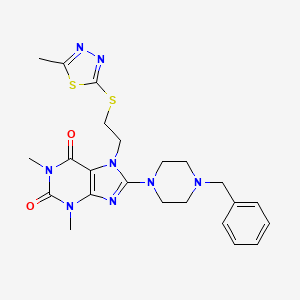

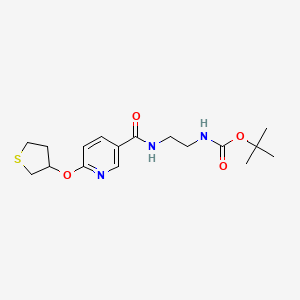

N-(6-Amino-1-Benzyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-Yl)-N-Methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-(6-Amino-1-Benzyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-Yl)-N-Methylbenzamide involves multistep chemical reactions, starting from basic building blocks to achieve the final complex structure. For example, compounds in the same family are synthesized through condensation reactions, cyclization, and subsequent functional group modifications to introduce specific substituents that confer desired properties (Theoclitou et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a tetrahydropyrimidin ring, a benzyl group, and a methylbenzamide moiety. This configuration is crucial for the biological activity of the compound, as it influences the compound's ability to interact with biological targets. Techniques like X-ray crystallography, NMR, and IR spectroscopy are employed to elucidate the structure and confirm the synthesis of the desired compound (Huang et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of N-(6-Amino-1-Benzyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-Yl)-N-Methylbenzamide is influenced by its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carbonyl groups within the dioxo and benzamide portions are involved in condensation reactions. These reactions are fundamental for further chemical modifications and derivatization of the compound for specific applications (Patel & Dhameliya, 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, depend on the compound's molecular structure. For instance, the presence of the benzyl and methylbenzamide groups can influence the compound's hydrophobicity, affecting its solubility in different solvents. These properties are critical for the compound's application in drug formulation and material science (Butt et al., 2005).

Chemical Properties Analysis

The chemical properties of N-(6-Amino-1-Benzyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-Yl)-N-Methylbenzamide, such as reactivity, acidity, and basicity, are governed by its functional groups. The compound's ability to undergo specific chemical reactions makes it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications and research purposes (Xu et al., 2005).

Wissenschaftliche Forschungsanwendungen

Cancer Treatment Potential

- Anticancer Agent and Kinesin Spindle Protein Inhibition : The compound AZD4877, a kinesin spindle protein inhibitor, demonstrated significant biochemical potency and pharmaceutical properties, making it a viable candidate for cancer treatment. It induces cellular death by arresting cells in mitosis, leading to the formation of a monopolar spindle phenotype characteristic of KSP inhibition (Theoclitou et al., 2011).

Pharmaceutical Research and Drug Design

- De Novo Generation of Target Selectivity : NPDFs (Natural-Product-Derived Fragments) used in drug discovery showed the successful combination of allosteric and active site binding motifs. This approach was instrumental in the discovery of highly selective and ligand-efficient non-zinc-binding uracil-based MMP-13 inhibitors (Lanz & Riedl, 2014).

Antibacterial and Antitumor Activity

- Low Antibacterial and Antitumor Activity : N-substituted 2-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoacetamides demonstrated low antibacterial and antitumor activity in biological tests, highlighting the need for further modifications to enhance efficacy (Gasparyan et al., 2016).

Advanced Glycation End-Products

- Formation and Quantification of MG-derived Products : Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, forms advanced glycation end-products, including various N-substituted pyrimidine derivatives, in biological systems. These compounds are associated with complications of diabetes and some neurodegenerative diseases (Nemet et al., 2006).

Synthesis and Polymer Research

- Polyamide Synthesis : The synthesis of polyamides containing uracil, like N-(6-Amino-1-Benzyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-Yl)-N-Methylbenzamide, was achieved through the reaction of uracil with dimethyl methylenesuccinate. These polyamides have potential applications in various industrial and material science fields (Hattori & Kinoshita, 1979).

Eigenschaften

IUPAC Name |

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-22(18(25)14-10-6-3-7-11-14)15-16(20)23(19(26)21-17(15)24)12-13-8-4-2-5-9-13/h2-11H,12,20H2,1H3,(H,21,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEXWTOZCLVIEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Amino-1-Benzyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-Yl)-N-Methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-Benzyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2486712.png)

![1-(1H-Benzotriazole-1-yl)-3-[(4-methylphenyl)thio]acetone](/img/structure/B2486716.png)

![Ethyl {[6-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-2-phenylquinolin-4-yl]oxy}acetate](/img/structure/B2486718.png)

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxoacetamide](/img/structure/B2486723.png)

![5-methyl-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486725.png)

![2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid](/img/structure/B2486733.png)